molecular formula C17H22N2O2S3 B2939322 2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole CAS No. 1428357-46-3

2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole

Cat. No.: B2939322
CAS No.: 1428357-46-3
M. Wt: 382.56
InChI Key: SMIRPBYTJJCKFY-UHFFFAOYSA-N
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Description

2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a synthetic small molecule featuring a thiazole core substituted with a methyl group at position 4 and a benzylsulfonyl-piperidinylmethylthio moiety at position 2.

Properties

IUPAC Name

2-[(1-benzylsulfonylpiperidin-4-yl)methylsulfanyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S3/c1-14-11-22-17(18-14)23-12-15-7-9-19(10-8-15)24(20,21)13-16-5-3-2-4-6-16/h2-6,11,15H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIRPBYTJJCKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the benzylsulfonyl group. The final step involves the formation of the thiazole ring and its subsequent methylation.

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzylsulfonyl Group: This step often involves the reaction of the piperidine derivative with benzylsulfonyl chloride under basic conditions.

    Formation of Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Methylation: The final step involves the methylation of the thiazole ring using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The thiazole ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole Thiazole - 4-Methyl
- 2-(Benzylsulfonyl-piperidinylmethylthio)
~437.5 (estimated) Thiazole, sulfonyl, piperidine
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole - Piperidinyl
- 2,3-Dimethylbenzyl
- Pyridinyl
~495.6 Indole, pyridine, piperidine
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) Indole - 2-Chlorophenyl
- 2,3-Dimethylbenzyl-piperidinyl
- 5-Fluoro
~503.0 Indole, halogenated aryl, piperidine
Methyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Benzimidazole - Tetrazolyl-biphenyl
- Ethoxy
- Methyl carboxylate
~528.5 (exact) Benzimidazole, tetrazole, ester

Analysis :

  • The thiazole core of the target compound differs from the indole or benzimidazole cores of analogs, which may influence electronic properties and binding interactions.
  • The benzylsulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-rich dimethylbenzyl or chlorophenyl groups in DMPI and CDFII .

Pharmacological and Functional Comparison

Antimicrobial Synergism:

  • DMPI and CDFII : Both indole derivatives demonstrated potent synergism with carbapenems against MRSA, reducing the minimum inhibitory concentration (MIC) of imipenem by >8-fold . Mechanistically, these compounds likely disrupt efflux pumps or cell-wall synthesis pathways.

Enzyme Binding and Selectivity:

  • Benzimidazole Derivatives (e.g., 103577-40-8 ): These compounds often target proton pumps or kinases due to their planar aromatic systems and hydrogen-bonding capacity. The tetrazole or trifluoroethoxy groups enhance metabolic stability.
  • Target Compound : The thiazole ring and sulfonyl group may favor interactions with cysteine proteases or sulfotransferases, differentiating it from benzimidazoles.

Research Findings and Limitations

  • DMPI/CDFII : Validated in in vitro MRSA models but lack in vivo pharmacokinetic data .
  • Target Compound: No peer-reviewed studies are available, necessitating further investigation into its bioavailability and toxicity.

Biological Activity

The compound 2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic molecule notable for its unique structural features, including a thiazole ring and a benzylsulfonyl piperidine moiety. This combination may impart significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound can be synthesized through several steps, beginning with the preparation of the piperidine derivative, followed by the introduction of the benzylsulfonyl group, and concluding with the formation of the thiazole ring. The key reactions involved include:

  • Oxidation : Formation of sulfoxides or sulfones.
  • Reduction : Formation of benzyl derivatives.
  • Substitution : Generation of various substituted thiazole derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • The benzylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity.
  • The thiazole ring may modulate receptor functions, influencing cellular pathways and biological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Related studies have shown that derivatives containing piperidine structures can exhibit antifungal properties against pathogens like Candida auris and Candida albicans .
  • Antitumor Activity : Some piperidine derivatives have been reported to induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Piperidine DerivativesAntifungal against C. auris
Triazole DerivativesAntitumor effects
Thiazole DerivativesEnzyme inhibition

Case Studies

  • Antifungal Efficacy : A study synthesized novel piperidine-based derivatives and tested their antifungal activity against clinical isolates of C. auris. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, demonstrating significant antifungal potential .
  • Mechanism of Action in Cancer Cells : Another study explored the effects of piperidine derivatives on cancer cell lines, revealing that these compounds could induce cell cycle arrest and apoptosis through disruption of cellular membrane integrity .

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